2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
Description
2-(Benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a benzyloxy group attached to the acetamide core and a pyridylmethyl substituent bearing a furan-3-yl moiety. This compound is of interest in medicinal chemistry due to its structural hybridity, combining aromatic (benzyl, pyridine) and heterocyclic (furan) components, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(14-24-12-15-4-2-1-3-5-15)21-10-16-8-18(11-20-9-16)17-6-7-23-13-17/h1-9,11,13H,10,12,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPPALAXOHMXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate acylating agent to form the benzyloxy group.
Construction of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the benzyloxy group, the pyridine ring, and the furan ring through a series of reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide to three classes of analogs, focusing on structural variations and inferred physicochemical or biological properties.
Substituted Acetamides with Aromatic/Heterocyclic Moieties
Key Observations :
- Benzyloxy vs. Benzotriazolyl/Chloro Substitutions : The benzyloxy group in the target compound may confer lower metabolic stability compared to benzotriazolyl or chloro-substituted analogs, as oxygen-linked benzyl groups are prone to oxidative cleavage. Chloro substituents (as in ) often enhance stability and binding affinity through hydrophobic interactions .
- Furan vs. Tetrahydrofuran : The unsaturated furan ring in the target compound increases electrophilicity, raising the risk of metabolic oxidation compared to tetrahydrofuran-containing analogs (e.g., ), which exhibit improved stability due to ring saturation.
- Pyridylmethyl vs. Piperidinylidene : The pyridylmethyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in target proteins, whereas piperidinylidene moieties (as in ) may introduce conformational rigidity or basicity, altering solubility and off-target effects.
Acetamides with Complex Stereochemistry
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (from ) highlight the role of stereochemistry in acetamide derivatives. Unlike the target compound, which lacks chiral centers, these analogs demonstrate strict stereochemical requirements for target engagement (e.g., protease inhibition). This suggests that the planar structure of the target compound may limit its selectivity compared to stereochemically complex analogs .
Biological Activity
2-(Benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates a furan ring and a pyridine moiety, both of which are known for their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.39 g/mol. The compound features a benzyloxy group, which enhances its lipophilicity and potential bioavailability.
Antimicrobial Activity
Research indicates that compounds containing furan and pyridine rings exhibit significant antimicrobial properties. A study highlighted that derivatives of furan demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridine moiety in this compound may enhance this activity due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 4.0 |
| E. coli | 8.0 |
Anti-inflammatory Activity
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. For instance, furan derivatives have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the inflammatory pathway . The potential for this compound to act as a COX/LOX inhibitor warrants further investigation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Receptor Modulation : The structural components may allow it to bind to specific receptors, modulating their activity.
- Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. Results indicated that the compound had a significant inhibitory effect on S. aureus, with an MIC value of 4 μg/mL, suggesting strong antimicrobial potential.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of various furan derivatives, including those similar to our compound. The results showed that these compounds significantly reduced inflammation markers in vitro, indicating that this compound could possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
